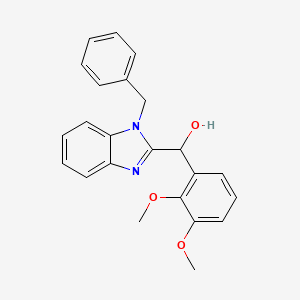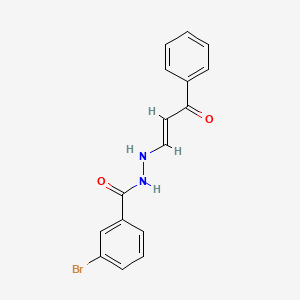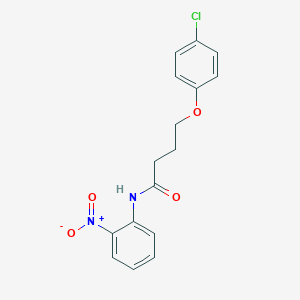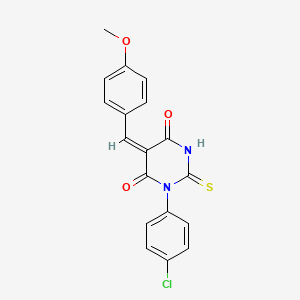![molecular formula C20H15BrN2O2S B5163999 N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as BVT.2733, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide works by targeting a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes. By inhibiting Hsp90, N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide disrupts the function of multiple signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of various oncogenes (genes that promote cancer growth).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of cancer cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several potential future directions for research on N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide. One area of interest is in combination therapy, where N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of new analogs of N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide that may have improved efficacy and reduced toxicity. Finally, further research is needed to determine the optimal dosing and administration of N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide for cancer treatment.
Métodos De Síntesis
The synthesis of N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide involves the reaction of 3-bromoaniline with 2-thiophenecarboxaldehyde to form the intermediate, which is then reacted with benzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to induce apoptosis (cell death) in cancer cells.
Propiedades
IUPAC Name |
N-[(E)-3-(3-bromoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c21-15-8-4-9-16(12-15)22-20(25)18(13-17-10-5-11-26-17)23-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,25)(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEKWAWYMZPNHN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)


![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate](/img/structure/B5163965.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)

![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)
